molecular formula C10H12N2O B13711839 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone

1-(2-Methyl-4-pyridyl)-2-pyrrolidinone

Cat. No.: B13711839
M. Wt: 176.21 g/mol
InChI Key: UEVOOZQGRSFFLB-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-pyridyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) linked to a 2-methyl-substituted pyridine moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the lactam group and aromatic interactions from the pyridine ring. The compound is of interest in medicinal chemistry, particularly in the design of analgesics and anti-inflammatory agents, as evidenced by its structural analogs in pharmacological studies .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-8-7-9(4-5-11-8)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3

InChI Key

UEVOOZQGRSFFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-pyridinecarboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-(2-Methyl-4-pyridyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in substituents on the pyridine or pyrrolidinone rings:

  • 1-(3-Aminopropyl)-2-pyrrolidinone (): Replaces the pyridyl group with an aminopropyl chain, enhancing water solubility but reducing aromatic interactions.
  • (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (): Incorporates a phenyl ketone group, increasing molecular weight (MW = 266.34 g/mol) and lipophilicity (LogP ~2.5) compared to the target compound (MW ~191.23 g/mol).
  • 1-[(3-Methyl-4-pyridinyl)propylamino]-2-pyrrolidinone (): Adds a propylamino linker, which may improve receptor binding in analgesic applications .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(2-Methyl-4-pyridyl)-2-pyrrolidinone C10H12N2O 191.23 Not reported 2-Methylpyridyl, lactam
1-(3-Aminopropyl)-2-pyrrolidinone C7H14N2O 142.20 105–110 Aminopropyl, lactam
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C17H18N2O 266.34 Not reported Phenyl ketone, 3-methylpyridyl
1-[(3-Nitro-4-pyridinyl)amino]-2-pyrrolidinone C10H12N4O3 236.23 Not reported Nitro group, amino linker

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